molecular formula C14H10ClFO2S B1420311 2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1096966-42-5

2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid

Cat. No.: B1420311
CAS No.: 1096966-42-5
M. Wt: 296.7 g/mol
InChI Key: VVDGDPJBOSNPSR-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid is an organic compound with the molecular formula C14H10ClFO2S. It is characterized by the presence of a sulfanyl group attached to a phenylacetic acid backbone, with additional chloro and fluoro substituents on the phenyl ring.

Preparation Methods

The synthesis of 2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid typically involves several steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)sulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2S/c15-11-8-10(6-7-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDGDPJBOSNPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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